5-formyl-4-methylthiophene-2-carbonitrile
Overview
Description
5-formyl-4-methylthiophene-2-carbonitrile: is a heterocyclic compound that contains a thiophene ring substituted with a formyl group at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-4-methylthiophene-2-carbonitrile typically involves the functionalization of a thiophene ring. One common method is the Vilsmeier-Haack reaction, which introduces a formyl group into the thiophene ring. The reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions and the use of automated systems to control reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-formyl-4-methylthiophene-2-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 5-carboxy-4-methylthiophene-2-carbonitrile.
Reduction: 5-formyl-4-methylthiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-formyl-4-methylthiophene-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets and pathways .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-formyl-4-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl group, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical processes and interactions with enzymes and receptors .
Comparison with Similar Compounds
5-methylthiophene-2-carboxaldehyde: Similar structure but lacks the nitrile group.
4-methylthiophene-2-carbonitrile: Similar structure but lacks the formyl group.
5-formylthiophene-2-carbonitrile: Similar structure but lacks the methyl group.
Uniqueness: 5-formyl-4-methylthiophene-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both formyl and nitrile groups allows for diverse chemical transformations and applications .
Biological Activity
5-Formyl-4-methylthiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring with a formyl group at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are used to introduce the formyl group into the thiophene ring. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction of the nitrile group to amines.
Biological Activity Overview
Thiophene derivatives, including this compound, have been reported to exhibit a range of biological activities:
The biological activity of this compound is largely attributed to its electrophilic nature due to the formyl group. This allows it to interact with nucleophiles in biological systems, potentially modifying enzyme activity or influencing cellular pathways. The compound's ability to bind with proteins such as bovine serum albumin (BSA) has been studied using fluorescence measurements, indicating its pharmacological effectiveness .
Research Findings
Recent studies have highlighted various aspects of the biological activity of thiophene derivatives:
Case Studies
- Antibacterial Screening : A study conducted on various thiophene derivatives demonstrated their efficacy against multiple bacterial strains, with some exhibiting IC50 values as low as 2.14 µM, indicating potent antibacterial properties .
- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain derivatives of thiophenes can effectively inhibit urease activity, which is crucial for developing new therapeutic agents against urease-related disorders.
- Binding Interactions : Fluorescence titration experiments have shown that this compound binds effectively to BSA, suggesting its potential use as a drug delivery vehicle or therapeutic agent due to its interaction with serum proteins .
Properties
IUPAC Name |
5-formyl-4-methylthiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAKPKWMFBJHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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